N-(4-(1H-tetrazol-1-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide
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Overview
Description
N-(4-(1H-tetrazol-1-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a furan ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole and furan derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques would be essential to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(4-(1H-tetrazol-1-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide can be utilized to study enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic use in treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(4-(1H-tetrazol-1-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
N-(3-(5-Sulfonyl-1H-1,2,3,4-tetrazol-1-yl)phenyl)acetamide
4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline
This comprehensive overview highlights the significance of N-(4-(1H-tetrazol-1-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
5-(furan-2-yl)-N-[4-(tetrazol-1-yl)phenyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6O3/c22-15(12-8-14(24-18-12)13-2-1-7-23-13)17-10-3-5-11(6-4-10)21-9-16-19-20-21/h1-9H,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWBWNPEEBDBRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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